

# ZINC69391 (CAS 303094-67-9): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ZINC69391

Cat. No.: B10811055

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An In-depth Technical Guide on the Rac1 Inhibitor **ZINC69391** for Researchers, Scientists, and Drug Development Professionals.

## Introduction

**ZINC69391**, with the CAS number 303094-67-9, is a small molecule inhibitor that has garnered significant attention in cancer research. Identified through a virtual library screening, this compound has demonstrated notable efficacy in preclinical studies as a specific inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a key protein in cellular signaling pathways that govern cell proliferation, migration, and survival.[1][2] Its ability to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs) makes it a promising candidate for therapeutic development, particularly in the context of aggressive cancers.[3][4] This technical guide provides a comprehensive overview of **ZINC69391**, including its chemical properties, synthesis, mechanism of action, and key experimental data and protocols.

## Chemical and Physical Properties

**ZINC69391**, chemically known as N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine, possesses a molecular formula of C<sub>14</sub>H<sub>14</sub>F<sub>3</sub>N<sub>5</sub> and a molecular weight of 309.29 g/mol.[1][5] Its structure features a pyrimidine core linked to a trifluoromethylphenyl group via a guanidine bridge. The compound is soluble in DMSO and sparingly soluble in ethanol.[6] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	303094-67-9	[1]
IUPAC Name	N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine	[1]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> F <sub>3</sub> N <sub>5</sub>	[1][5]
Molecular Weight	309.29 g/mol	[1][5]
Calculated logP	~3.2	[1]
Solubility	Soluble in DMSO, Sparingly soluble in Ethanol	[6]
Storage	Dry, dark at 0-4°C (short term) or -20°C (long term)	[1]

## Synthesis

The synthesis of **ZINC69391** is a multi-step process involving the formation of a pyrimidine core followed by the installation of the guanidine group.[1]

## Experimental Protocol: Synthesis of ZINC69391

### Step 1: Formation of the Pyrimidine Core (Biginelli Reaction)

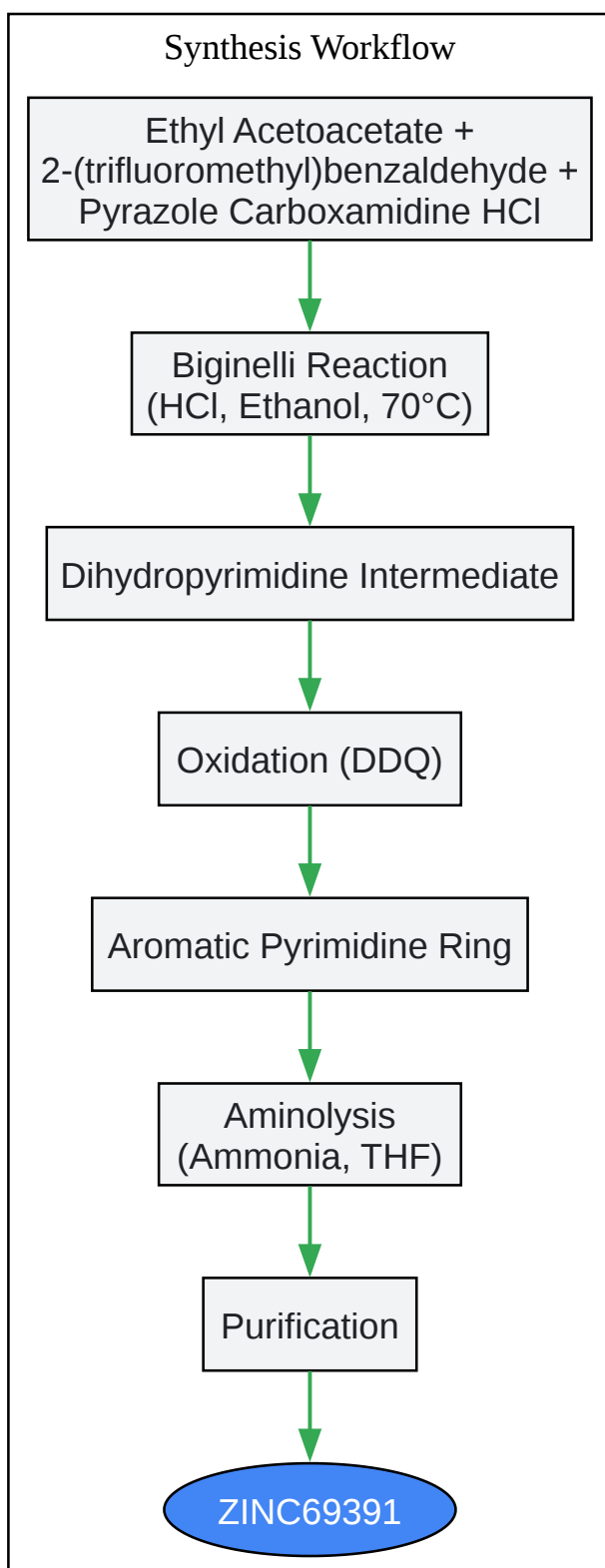
- A mixture of ethyl acetoacetate, 2-(trifluoromethyl)benzaldehyde, and pyrazole carboxamide hydrochloride is condensed under acidic conditions (HCl) in ethanol.
- The reaction mixture is heated at 70°C to yield a dihydropyrimidine intermediate.[1]
- The intermediate is then dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the aromatic pyrimidine ring.[1]

### Step 2: Guanidine Group Installation (Aminolysis)

- The Boc-protected pyrimidine intermediate undergoes nucleophilic substitution with ammonia in tetrahydrofuran (THF). This step replaces the pyrazole group with a guanidine moiety.<sup>[1]</sup>

#### Step 3: Purification

- The final compound is purified using standard chromatographic techniques to yield **ZINC69391**.<sup>[1]</sup>



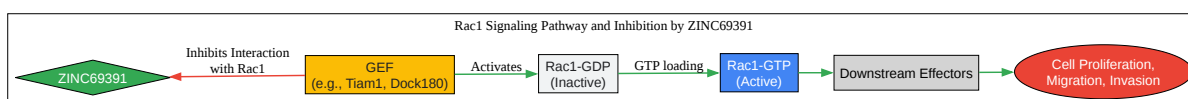
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A simplified workflow for the synthesis of **ZINC69391**.

## Mechanism of Action

**ZINC69391** exerts its biological effects by specifically inhibiting the function of Rac1, a member of the Rho family of small GTPases.[3] Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to Rac1 activation.[3]

**ZINC69391** functions by directly interfering with the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[1][6] It achieves this by binding to a hydrophobic pocket on the surface of Rac1 and masking the critical Trp56 residue.[1][3] This residue is essential for the interaction with GEFs. By blocking this interaction, **ZINC69391** prevents the activation of Rac1, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation, migration, and invasion.[1][3] Notably, **ZINC69391** exhibits high selectivity for Rac1 over other closely related Rho GTPases like Cdc42.[1]



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Mechanism of action of **ZINC69391** on the Rac1 signaling pathway.

## Biological Activity and In Vitro Data

**ZINC69391** has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.

### Antiproliferative Activity

The half-maximal inhibitory concentration (IC<sub>50</sub>) values of **ZINC69391** have been determined for various cancer cell lines, highlighting its potential as an anti-cancer agent.

Cell Line	Cancer Type	IC50 (μM)	Reference
MDA-MB-231	Breast Cancer	48	[6]
F3II	Breast Cancer	61	[6]
MCF-7	Breast Cancer	31	[6]
U937	Leukemia	41-54	[3]
HL-60	Leukemia	41-54	[3]
KG1A	Leukemia	41-54	[3]
Jurkat	Leukemia	41-54	[3]

## Effects on Cell Cycle and Apoptosis

**ZINC69391** has been shown to induce cell cycle arrest at the G1 phase in MDA-MB-231 cells at a concentration of 10 μM.[6] Furthermore, it promotes apoptosis, as evidenced by the increased activity of caspase 3, a key executioner caspase.[3]

## Inhibition of Cell Migration and Invasion

At a concentration of 50 μM, **ZINC69391** effectively inhibits EGF-induced actin polymerization, a critical process for cell motility.[6] This leads to the inhibition of migration and invasion of aggressive breast cancer cell lines such as MDA-MB-231 and F3II.[6]

## In Vivo Efficacy

The anti-cancer activity of **ZINC69391** has also been validated in in vivo models. In a murine model of lung metastasis using F3II breast cancer cells, administration of **ZINC69391** at a dose of 25 mg/kg per day resulted in a significant reduction in the number of lung nodules.[6]

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of **ZINC69391**.

### Cell Viability Assay (MTT Assay)

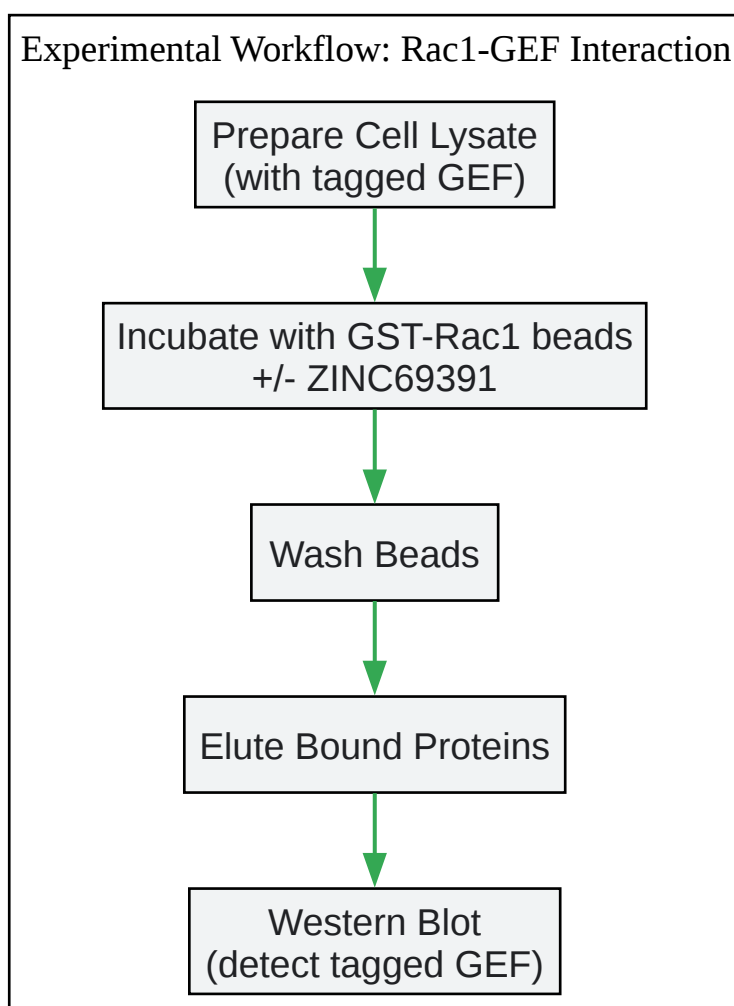
- **Cell Seeding:** Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **ZINC69391** (typically ranging from 0 to 100  $\mu\text{M}$ ) for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

## Cell Cycle Analysis (Propidium Iodide Staining)

- **Cell Culture and Treatment:** Culture cells and treat them with **ZINC69391** (e.g., 10  $\mu\text{M}$  for MDA-MB-231 cells) for a designated time (e.g., 24 hours).
- **Cell Harvesting and Fixation:** Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
- **Staining:** Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer to measure the DNA content.
- **Data Analysis:** Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Rac1-GEF Interaction Assay (Affinity Precipitation)

- Cell Lysate Preparation: Prepare lysates from cells overexpressing a tagged GEF (e.g., HA-tagged Tiam1).
- Incubation with Rac1: Incubate the cell lysates with bacterially expressed and purified GST-Rac1 immobilized on glutathione-agarose beads in the presence or absence of **ZINC69391** (e.g., 100-200  $\mu$ M).
- Washing: Wash the beads to remove non-specifically bound proteins.
- Elution and Western Blotting: Elute the bound proteins and analyze the presence of the tagged GEF by Western blotting using an anti-tag antibody (e.g., anti-HA).[6]



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